N-Denitroso-N'-nitroso Lomustine

Descripción general

Descripción

N-Denitroso-N'-nitroso Lomustine is a compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their application in chemotherapy due to their ability to alkylate DNA and RNA, leading to the disruption of cancer cell growth. This compound, in particular, has been studied for its potential use in treating various types of cancer, including brain tumors and lymphomas .

Métodos De Preparación

The synthesis of N-Denitroso-N'-nitroso Lomustine typically involves the reaction of cyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the proper formation of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Análisis De Reacciones Químicas

Alkylation Reactions

N-Denitroso-N'-nitroso Lomustine acts as a bifunctional alkylating agent, primarily targeting guanine residues in DNA and RNA. Its reactivity stems from the spontaneous decomposition of the nitroso groups under physiological conditions, generating chloroethyl carbonium ions (electrophiles) that form covalent bonds with nucleophilic sites (e.g., N7 of guanine) .

| Reaction Type | Conditions | Products | Biological Impact |

|---|---|---|---|

| DNA Alkylation | Physiological pH (~7.4) | DNA interstrand cross-links | Disruption of replication/transcription |

| RNA Alkylation | Aqueous environments | RNA-protein cross-links | Inhibition of translation machinery |

Hydrolysis and Decomposition

The compound undergoes rapid hydrolysis in vivo, releasing reactive intermediates. This process is critical for its activation :

| Pathway | Key Intermediates | Half-Life |

|---|---|---|

| Hydrolysis | Chloroethyl carbonium ions | < 5 minutes (in vitro) |

| Microsomal metabolism | Hydroxylated derivatives | Up to 15 minutes |

Hydrolysis products contribute to both alkylation and carbamoylation of cellular proteins, enhancing cytotoxicity .

Oxidation Reactions

Oxidative pathways modify the nitroso groups, altering the compound's reactivity. For example:

-

N-Oxidation : Converts nitroso groups to nitro groups, reducing alkylating potential but increasing stability.

-

Free Radical Formation : Under oxidative stress, generates reactive oxygen species (ROS), amplifying DNA damage .

Carbamoylation

In addition to alkylation, the cyclohexyl isocyanate byproduct carbamoylates lysine residues on proteins, inhibiting enzymatic activity (e.g., DNA repair enzymes) :

| Target Proteins | Functional Consequence |

|---|---|

| DNA ligase | Impaired DNA repair |

| Histone deacetylases | Altered chromatin structure |

Comparative Reactivity with Related Nitrosoureas

This compound exhibits unique reactivity compared to other nitrosoureas due to its dual nitroso groups :

| Compound | Key Structural Feature | Primary Reaction | Cross-Resistance Profile |

|---|---|---|---|

| Lomustine (CCNU) | Single nitroso group | DNA alkylation | No cross-resistance |

| Semustine (MeCCNU) | 4-Methylcyclohexyl group | Interstrand cross-linking | Partial resistance |

| This compound | Dual nitroso groups | Alkylation + carbamoylation | Enhanced cytotoxicity |

Synthetic and Degradation Pathways

The compound is synthesized via selective nitrosation of Lomustine precursors. Key steps include :

-

Nitrosation : Reaction of urea derivatives with nitrous acid.

-

Elimination : Base-catalyzed removal of functional groups to form reactive intermediates.

Degradation pathways involve:

-

Photolysis : Breaks down under UV light, yielding denitroso derivatives .

-

Thermal Decomposition : Generates nitrogen oxides and hydrocarbons at elevated temperatures.

Research Findings

-

In Vitro Studies : Demonstrated efficient cross-linking of DNA in glioblastoma cells, even in temozolomide-resistant models .

-

Pharmacokinetics : Rapid absorption and hepatic metabolism produce active hydroxylated metabolites .

-

Toxicity Profile : Dose-dependent myelosuppression due to alkylation of hematopoietic stem cells .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-Denitroso-N'-nitroso Lomustine is characterized as an isomeric impurity of Lomustine with notable antitumor activity. Its structure allows it to act as a DNA alkylator, similar to other nitrosourea compounds. The primary mechanism involves the formation of reactive metabolites that lead to DNA cross-linking, thereby inhibiting DNA replication and inducing cytotoxic effects in cancer cells . This action is critical in the context of cancer treatment, as it targets rapidly dividing cells typical of malignant tumors.

Antitumor Activity

Research indicates that this compound may enhance the efficacy of existing chemotherapeutic regimens. Its ability to cross-link DNA positions it as a potential candidate for combination therapies aimed at overcoming resistance seen in certain tumor types. For instance, studies have shown that nitrosourea compounds can be effective against gliomas, particularly when used alongside other agents like temozolomide .

Case Studies

- Glioma Treatment : A preclinical study demonstrated that combining this compound with siRNA targeting specific DNA repair genes significantly increased the sensitivity of glioblastoma cells to chemotherapy. This approach reduced tumor volume in animal models, suggesting a promising avenue for enhancing treatment outcomes in resistant glioma cases .

- Combination Therapies : In clinical settings, this compound has been explored as part of multi-drug regimens for treating relapsed or refractory Hodgkin's disease. Its incorporation into treatment protocols has shown potential for improving patient survival rates by effectively targeting tumor cells that exhibit resistance to standard therapies .

Mecanismo De Acción

The mechanism of action of N-Denitroso-N'-nitroso Lomustine involves the alkylation of DNA and RNA. The compound forms covalent bonds with the nucleophilic sites in DNA and RNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately leading to cell death. The molecular targets include guanine and cytosine bases in DNA .

Comparación Con Compuestos Similares

- Carmustine

- Lomustine

- Nimustine

Actividad Biológica

N-Denitroso-N'-nitroso Lomustine is a derivative of the well-known alkylating agent Lomustine, which is used primarily in the treatment of various types of cancers, including brain tumors. This compound, like other nitrosoureas, exhibits significant biological activity through its ability to alkylate DNA, leading to cytotoxic effects in rapidly dividing cells. This article delves into its biological mechanisms, metabolic pathways, and the implications of its activity in cancer therapy.

This compound acts primarily as a DNA alkylating agent . The mechanism involves the formation of reactive metabolites that can covalently bind to DNA, resulting in:

- Cross-linking of DNA strands : This prevents DNA replication and transcription, ultimately leading to cell death.

- Formation of DNA adducts : These adducts can cause mutations and contribute to carcinogenesis if not repaired.

The specific sites on the DNA that are targeted include the O6 position of guanine and the N7 position of adenine. The alkylation process is facilitated by the electrophilic nature of the compound, which is enhanced under acidic conditions, thereby increasing its reactivity with nucleophilic sites on DNA bases .

Metabolic Pathways

Upon administration, this compound undergoes metabolic activation primarily through hydrolysis. This process generates reactive intermediates that are responsible for its biological effects. The compound is lipophilic, allowing it to cross biological membranes easily and distribute throughout tissues, including the central nervous system .

Key Metabolites

- Chloroethyl carbonium ion : A highly reactive species formed during metabolism that plays a crucial role in alkylation.

- Hydroxylated metabolites : These are generated by cytochrome P450 enzymes and retain alkylating activity.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Inhibition of DNA synthesis : By forming cross-links and adducts, the compound effectively halts cell division.

- Cell cycle phase specificity : It exhibits varying effects depending on the phase of the cell cycle, with a pronounced impact during the S-phase when DNA replication occurs .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Efficacy in Tumor Models : Research indicates that nitrosoureas like Lomustine show high effectiveness against L1210 leukemia models in mice. The structure-activity relationship studies suggest that modifications in side chains can enhance anticancer activity while minimizing toxicity .

- Toxicity Profiles : Although effective, nitrosoureas are associated with delayed toxicities such as secondary malignancies (e.g., acute leukemia), highlighting the need for careful patient monitoring during treatment .

- DNA Adduct Formation Studies : In vivo studies have demonstrated that this compound leads to significant levels of DNA adducts in liver and kidney tissues. The persistence and type of adducts formed can vary based on dosage and administration route .

Comparative Table of Biological Activities

| Compound | Mechanism | Primary Target | Efficacy (in vivo) | Toxicity Profile |

|---|---|---|---|---|

| This compound | DNA Alkylation | O6-Guanine | High against L1210 leukemia | Risk of secondary malignancies |

| Lomustine | DNA Alkylation | O6-Guanine | Effective against brain tumors | Similar toxicity profile |

| Semustine | DNA Alkylation | O6-Guanine | Effective for CNS tumors | Rare acute leukemia cases |

Propiedades

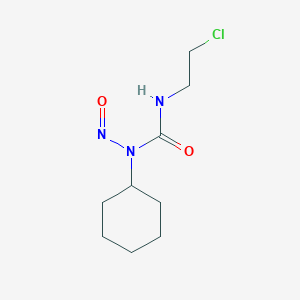

IUPAC Name |

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMMTYZWNUSEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C(=O)NCCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203209 | |

| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54749-91-6 | |

| Record name | 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.